Melosmine

Description

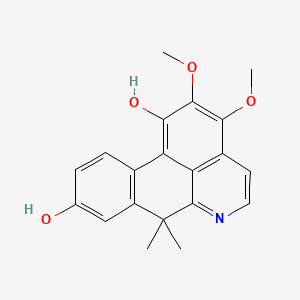

Structure

3D Structure

Properties

CAS No. |

81525-68-0 |

|---|---|

Molecular Formula |

C20H19NO4 |

Molecular Weight |

337.4 g/mol |

IUPAC Name |

14,15-dimethoxy-8,8-dimethyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaene-5,16-diol |

InChI |

InChI=1S/C20H19NO4/c1-20(2)13-9-10(22)5-6-11(13)14-15-12(7-8-21-19(15)20)17(24-3)18(25-4)16(14)23/h5-9,22-23H,1-4H3 |

InChI Key |

CUEIWVZJOPCMPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)O)C3=C(C(=C(C4=C3C1=NC=C4)OC)OC)O)C |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Investigations

Plant Sources and Isolation Pathways

Melosmine has been isolated from the bark and stems of various Guatteria species using chromatographic techniques. researchgate.netum.edu.myufam.edu.brnih.gov

Isolation from Guatteria melosma

This compound was first isolated from an ethanol (B145695) extract of the stembark of Guatteria melosma Diels (Annonaceae). researchgate.netresearchgate.netacs.org The isolation process involved fractionation and chromatography of the extract. researchgate.netresearchgate.net Structural elucidation was carried out using spectral data, including analyses of its derivatives, and was confirmed by X-ray crystallographic analysis. researchgate.netresearchgate.net

Isolation from Guatteria discolor

This compound has also been reported as a constituent isolated from Guatteria discolor. mdpi.com

Isolation from Guatteria ouregou

The isolation of this compound from Guatteria ouregou has been documented in phytochemical studies. mdpi.comdntb.gov.uadntb.gov.uascispace.com

Isolation from Guatteria olivacea (Annonaceae Family)

Phytochemical investigation of the bark of Guatteria olivacea R.E. Fries (Annonaceae) has revealed the presence of this compound. ufam.edu.brnih.govmdpi.comdntb.gov.uaresearchgate.netsciprofiles.comnih.gov The isolation was achieved through classical chromatography techniques applied to the alkaloidal fraction of the bark extract. ufam.edu.brnih.govdntb.gov.uaresearchgate.net this compound was among nine compounds, including eight isoquinoline-derived alkaloids, isolated from this species. nih.govdntb.gov.uaresearchgate.netsciprofiles.comnih.gov The structural elucidation was performed using extensive analyses of 1D and 2D NMR spectra in combination with MS data. nih.govdntb.gov.uaresearchgate.netnih.gov The NMR data for this compound isolated from G. olivacea were revised due to previously incomplete data in the literature. nih.govdntb.gov.uaresearchgate.netnih.gov

Co-occurring Natural Products and Structural Analogs

This compound is often found alongside other alkaloids, particularly those of the aporphinoid class, in the Guatteria species from which it is isolated.

Co-isolation with Aporphinoid Alkaloids (e.g., isopiline, O-methylisopiline, 9-hydroxyiguattescine, lysicamine, guattouregidine)

In the phytochemical investigation of Guatteria olivacea, this compound was co-isolated with several other known aporphinoid alkaloids. nih.govdntb.gov.uaresearchgate.netsciprofiles.comnih.gov These co-occurring alkaloids include isopiline, O-methylisopiline, 9-hydroxyiguattescine, lysicamine, and guattouregidine. nih.govdntb.gov.uaresearchgate.netsciprofiles.comnih.gov This co-occurrence highlights the complex alkaloidal profiles of these Guatteria species and the structural relationships between this compound and other aporphinoid derivatives found within the same plant sources.

Here is a table summarizing the plant sources from which this compound has been isolated:

| Plant Source | Family | Part Used (if specified) | Reference(s) |

| Guatteria melosma | Annonaceae | Stembark | researchgate.netresearchgate.netacs.orgscispace.comusp.br |

| Guatteria discolor | Annonaceae | Not specified | mdpi.com |

| Guatteria ouregou | Annonaceae | Not specified | mdpi.comdntb.gov.uadntb.gov.uascispace.com |

| Guatteria olivacea | Annonaceae | Bark | ufam.edu.brnih.govmdpi.comdntb.gov.uaresearchgate.netsciprofiles.comnih.gov |

Here is a table listing aporphinoid alkaloids co-isolated with this compound from Guatteria olivacea:

| Co-occurring Alkaloid | Class | Reference(s) |

| Isopiline | Aporphinoid | nih.govdntb.gov.uaresearchgate.netsciprofiles.comnih.gov |

| O-methylisopiline | Aporphinoid | nih.govdntb.gov.uaresearchgate.netsciprofiles.comnih.gov |

| 9-hydroxyiguattescine | Aporphinoid | nih.govdntb.gov.uaresearchgate.netsciprofiles.comnih.gov |

| Lysicamine | Aporphinoid | nih.govdntb.gov.uaresearchgate.netsciprofiles.comnih.gov |

| Guattouregidine | Aporphinoid | nih.govdntb.gov.uaresearchgate.netsciprofiles.comnih.gov |

Dihydrothis compound as a Related Natural Product

Dihydrothis compound is a natural product related to this compound, found to occur in specific plant species. Phytochemical investigations have led to its isolation and structural characterization.

Detailed research findings indicate that Dihydrothis compound has been isolated from the bark of Guatteria olivacea, a species belonging to the Annonaceae family. idrblab.netnih.gov This isolation was achieved through classical chromatography techniques as part of a broader phytochemical investigation of the plant's chemical composition. idrblab.net The study aimed to explore the chemophenetic relationships within the species and search for bioactive compounds. idrblab.net

The structural elucidation of Dihydrothis compound was carried out using extensive analyses of its 1D and 2D Nuclear Magnetic Resonance (NMR) spectra in combination with Mass Spectrometry (MS data). idrblab.net It is noteworthy that the NMR data for Dihydrothis compound, along with other alkaloids like isopiline, O-methylisopiline, this compound, and guattouregidine, were subject to revision due to incomplete data and certain ambiguities present in earlier literature. idrblab.net All isolated compounds, including Dihydrothis compound, were reported for the first time in the bark of G. olivacea. idrblab.net

This compound itself has also been found in Guatteria species, specifically isolated from the stembark of Guatteria melosma Diels (Annonaceae) and the bark of Guatteria olivacea. idrblab.net this compound and melosmidine from Guatteria melosma were identified as members of a new class of aporphine (B1220529) alkaloids, characterized as 7,7-dimethyltetradehydroaporphines. The structure of this compound was suggested through the consideration of its spectral data and that of its derivatives, and this was subsequently confirmed by X-ray crystallographic analysis.

Biosynthesis and Biotransformation Pathways

Proposed Biosynthetic Origins within Annonaceae

Alkaloid biosynthesis in Annonaceae appears to be linked to the degradation of stored proteins during specific developmental stages scielo.br. While the specific roles of these molecules are not fully understood, their persistent biosynthesis suggests importance for the survival of the plants scielo.brscielo.br. Studies indicate that alkaloid biosynthesis begins early during germination, with the chemical profile becoming enriched as the seedling develops researchgate.net. The main synthesis pathway for alkaloids, which requires precursor molecules from primary metabolism, is that of shikimic acid mdpi.com. This pathway yields aromatic amino acids such as tryptophan, tyrosine, and phenylalanine, which serve as essential precursors for alkaloid synthesis mdpi.com.

Enzymatic and Chemical Steps in Alkaloid Biosynthesis Relevant to Melosmine

Isoquinoline (B145761) alkaloids, a class to which this compound belongs, are derived from tyrosine and possess an isoquinoline skeleton genome.jpnih.govkegg.jp. The biosynthesis of isoquinoline alkaloids generally starts with the conversion of tyrosine to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde nih.govkegg.jp. These are then converted to reticuline, a crucial precursor for various benzylisoquinoline alkaloids genome.jpkegg.jp.

Pathways for Isoquinoline Alkaloid Formation

The isoquinoline alkaloid biosynthetic pathway involves multiple enzymatic reactions. For instance, the pathway leading from L-tyrosine to berberine (B55584), another isoquinoline alkaloid, involves 13 different enzymatic reactions catalyzed by enzymes including norcoclaurine synthase, N-methyltransferase, O-methyltransferases (OMTs), a hydroxylase, a berberine bridge enzyme, a methylenedioxy ring-forming enzyme, and a tetrahydroprotoberberine oxidase pnas.org. While the specific enzymes involved in every step leading to this compound are not fully elucidated, the general framework of isoquinoline alkaloid biosynthesis provides a relevant context. Enzymes like tyrosine/DOPA decarboxylase (TYDC), which converts tyrosine and DOPA to their corresponding amines, have been characterized nih.gov.

Related Alkaloid Biosynthesis Insights

Insights into the biosynthesis of related alkaloids in Annonaceae and other plant families that produce isoquinoline alkaloids can provide clues about the potential steps involved in this compound formation. For example, the presence of aporphine (B1220529) alkaloids as a predominant group in Annonaceae suggests common biosynthetic routes leading to this structural class researchgate.netscielo.br. The biosynthesis of benzylisoquinoline alkaloids from a common ancestor in angiosperms is supported by biochemical and molecular phylogenetic evidence, particularly concerning the activity of (S)-norcoclaurine synthase, the first enzyme in this pathway psu.edu. Phylogenetic analyses of key enzymes like norcoclaurine synthase, berberine bridge enzyme, and several O-methyltransferases further support a conserved molecular basis for benzylisoquinoline alkaloid biosynthesis psu.edu.

Chemical Transformations and Interconversions

Alkaloids in plants can undergo various chemical transformations and interconversions after their initial biosynthesis. These transformations can lead to the formation of diverse alkaloid structures observed within a single plant species or genus.

Proposed Rearrangement of this compound to Gouregine

A proposed chemical transformation relevant to this compound is its potential rearrangement to gouregine. Gouregine is a rare α-gem-dimethyltetradehydrocularine alkaloid also isolated from Guatteria olivacea researchgate.netdntb.gov.uanih.govmdpi.com. It has been suggested that the biosynthesis of gouregine likely does not follow the classical pathway for cularine (B1669330) alkaloids, which involves intramolecular oxidative coupling of an 8-hydroxybenzylisoquinoline mdpi.com. Instead, researchers have proposed that gouregine is biosynthesized from this compound through a skeletal rearrangement followed by consecutive oxidation researchgate.netmdpi.com. This proposed transformation highlights a specific biotransformation pathway that this compound may undergo within the plant.

Chemical Synthesis and Derivatization Strategies

Methodological Approaches to Related Alkaloid Synthesis

The synthesis of alkaloids structurally related to melosmine often draws upon established strategies for constructing polycyclic nitrogen-containing frameworks. beilstein-journals.orgacs.org

Total Synthesis Considerations for Complex Natural Products

Total synthesis aims to construct a target molecule from simple, commercially available precursors through a series of controlled chemical reactions. For complex natural products like alkaloids, this often involves overcoming significant challenges related to stereocontrol, regioselectivity, and the formation of multiple rings and functional groups. acs.orgnih.gov Strategies often leverage novel synthetic methodologies and catalytic processes to enhance efficiency and selectivity. acs.orgacs.org For instance, the total synthesis of other complex alkaloids has involved key steps such as intramolecular cyclization reactions to build central ring systems and stereoselective transformations to establish the correct absolute and relative configurations. beilstein-journals.orgnih.govresearchgate.net The synthesis of structurally complex diketopiperazine alkaloids, for example, highlights the efforts focused on forming key bonds and introducing challenging stereocenters, including vicinal quaternary centers. nih.gov Advances in stereoselective methodology and asymmetric catalysis are crucial for achieving enantioselective syntheses, which are important for translational applications as biological activity is typically associated with a single enantiomer. acs.org

Semisynthesis Approaches (e.g., modification of natural product scaffolds)

Semisynthesis involves using a naturally occurring compound as a starting material and performing chemical modifications to arrive at the desired target molecule or its analogues. acs.org This approach can be advantageous when the natural product is relatively abundant and already possesses a significant portion of the target molecule's structural complexity. acs.org Semisynthesis allows for the introduction of specific functional groups or modifications to the natural scaffold, which can be challenging to achieve through total synthesis. researchgate.net Examples in alkaloid chemistry include the semisynthesis of Stemona alkaloids and their analogues starting from a naturally occurring intermediate. researchgate.netacs.org This method has been used to access diastereomerically enriched samples and assign absolute configurations. researchgate.netacs.org Semisynthesis can also involve a combination of biotransformation and chemical synthesis, as demonstrated in the semisynthesis of a bis-indole alkaloid where an enzymatic step was used for a regioselective oxidation. nih.gov

Synthetic Routes to Dihydrothis compound

Dihydrothis compound is structurally related to this compound. nih.govmdpi.combvsalud.org While specific detailed synthetic routes solely focused on dihydrothis compound were not extensively detailed in the search results, it is mentioned as an original synthetic product and has also been found as a natural product. nih.gov Its structural relationship to this compound suggests that synthetic strategies for this compound or related aporphine (B1220529) alkaloids could potentially be adapted or provide insights into routes for dihydrothis compound. researchgate.netwikipedia.org Research has involved the revision of NMR data for dihydrothis compound and other related alkaloids, indicating ongoing analytical and potentially synthetic work in this area. nih.govmdpi.combvsalud.org

Design Principles for this compound Analogues

The design of this compound analogues is driven by the desire to explore the relationship between chemical structure and biological activity, or to improve upon the properties of the natural product. This often involves targeted modifications to the this compound scaffold.

Strategies for Side Chain Derivatization

Strategies for side chain derivatization involve modifying the functional groups or appendages attached to the core this compound structure. This can include reactions such as alkylation, acylation, or the introduction of different substituents to alter properties like solubility, metabolic stability, or binding affinity to biological targets. While specific examples of this compound side chain derivatization were not prominently featured, the general principle of derivatization is a common strategy in natural product chemistry to generate a library of compounds for evaluation. researchgate.netmit.edu Studies on other alkaloid classes, such as canthin-6-one (B41653) alkaloids, illustrate how derivatization, including glycosylation, can be used to create analogues with altered biological activities. mdpi.com

Exploration of Novel Scaffolds with Structural Similarity

This involves designing and synthesizing compounds that mimic the key structural features of this compound but are based on different core skeletons. This can be a strategy to identify simpler, more accessible, or more stable structures that retain desirable properties. Research into structurally similar analogues of various natural products is a common theme in medicinal chemistry and synthetic organic chemistry. researchgate.net The exploration of novel scaffolds with structural similarity to alkaloids aims to develop new compounds with potential therapeutic applications. researchgate.net While direct examples for this compound were not found, the study of melamine (B1676169) and its structural analogues (like ammeline, ammelide, and cyanuric acid) illustrates how related scaffolds can be investigated. fsai.ieresearchgate.net However, it is important to note that melamine's core structure is significantly different from the aporphine framework of this compound. fsai.ienih.govwikipedia.org The synthesis of simplified analogues of complex natural products like aconitine-type diterpenoid alkaloids is another example of exploring related structures to understand structure-activity relationships. escholarship.org

Information regarding the chemical compound "this compound" is not available in the public domain, preventing the generation of a scientifically accurate article based on the provided outline.

Following a comprehensive search of scientific literature and databases, no specific data or research findings could be located for a compound identified as "this compound" corresponding to the requested biological activities. The search included targeted queries for its anti-proliferative effects on HCT116 cells, its potential cytostatic mechanisms, any recorded antimalarial properties, and its interactions with the enzyme Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS).

The absence of any peer-reviewed studies, clinical trial data, or other verifiable scientific documentation makes it impossible to fulfill the request for a thorough and accurate article on "this compound" that adheres to the specified structure and content requirements. The generation of such an article would require speculation or the fabrication of data, which would contravene the principles of scientific accuracy.

It is possible that "this compound" is a very new or proprietary compound with no publicly released research, a compound known by a different name, or that the name may be misspelled. Without verifiable sources, the molecular mechanisms and biological activities of this specific compound cannot be described.

Molecular Mechanisms of Biological Activity in Vitro Studies

Enzymatic Interactions and Inhibition Profiles

Evaluation as an Inhibitor of Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS)

Comparative Inhibition Efficacy with Classical Antifolates

A thorough search of scientific databases and literature did not yield any studies comparing the inhibitory efficacy of Melosmine with classical antifolates such as methotrexate (B535133) or aminopterin wikipedia.orgtaylorandfrancis.comnih.govwikipedia.org. The mechanism of action for classical antifolates involves the potent inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides and amino acids nih.govpatsnap.compatsnap.com. However, there is no available data to suggest or detail this compound's activity in this context.

DHFR-TS as a Target in Protozoal Research (e.g., Leishmania braziliensis)

The bifunctional enzyme dihydrofolate reductase-thymidylate synthase (DHFR-TS) is a crucial drug target in protozoa like Leishmania, as it is essential for their survival and proliferation mdpi.comnih.gov. Inhibition of this enzyme is a key strategy in the development of anti-leishmanial therapies mdpi.com. Despite the importance of this target, no research was found that investigates or establishes this compound as an inhibitor of DHFR-TS in Leishmania braziliensis or any other protozoal species.

Potential Interactions with Cytochrome P450 Enzymes (CYPs)

Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of a vast number of drugs and other xenobiotics nih.govnih.govcreative-bioarray.comwalshmedicalmedia.com. Drug interactions often occur through the inhibition or induction of these enzymes nih.govcreative-bioarray.com. There are currently no available in vitro or in vivo studies that have investigated the potential of this compound to interact with, inhibit, or serve as a substrate for any Cytochrome P450 isoforms.

Considerations for Acetylcholinesterase (AChE) Inhibition (In Silico)

Acetylcholinesterase (AChE) inhibition is a primary therapeutic strategy for managing Alzheimer's disease nih.govnih.gov. Computational, or in silico, studies such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are frequently used to predict the potential of compounds to act as AChE inhibitors benthamscience.compeerj.complos.org. However, a review of the literature found no published in silico studies that have assessed the binding affinity or inhibitory potential of this compound against the acetylcholinesterase enzyme.

Antioxidant Activity

DPPH Radical Scavenging Capacity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the free-radical scavenging ability of a compound, often reported as an IC50 value (the concentration required to scavenge 50% of DPPH radicals) nih.govnih.gov. Lower IC50 values indicate greater antioxidant potency nih.gov. At present, there are no published studies that have measured the DPPH radical scavenging capacity of this compound.

Redox Properties of Related Alkaloid Groups

While direct studies on this compound are absent, research into related Aspidosperma alkaloids provides some insight into the potential redox chemistry of this structural class. The biosynthesis of these alkaloids involves complex enzymatic pathways that utilize redox enzymes (reductases and oxidases) to generate scaffold diversity from common precursors nih.govresearchgate.netacs.org. For instance, the synthesis of various dihydroindole Aspidosperma alkaloids can be achieved through routes that involve late-stage redox diversification, modifying the oxidation state at specific carbon positions to yield different natural products nih.govacs.org. This demonstrates that the core Aspidosperma scaffold is amenable to redox transformations, a property that is fundamental to the antioxidant or pro-oxidant potential of a molecule. These transformations highlight how redox chemistry is exploited by nature to create chemical diversity within this alkaloid family nih.govresearchgate.net.

Receptor Interactions and Signal Transduction Modulation

The intricate dance between a chemical compound and the body's cellular machinery often begins at the cell surface, with interactions at specific receptor sites. These interactions can trigger a cascade of intracellular events, ultimately leading to a physiological response. This section delves into the in vitro investigations of this compound's engagement with specific dopamine (B1211576) receptors and the subsequent modulation of signal transduction pathways.

Investigation as a Ligand for Dopamine Receptors (D1, D4)

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in numerous neurological processes. They are broadly categorized into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. The D1-like receptors typically couple to Gs or Golf proteins to stimulate adenylyl cyclase, while the D2-like receptors often couple to Gi/o proteins to inhibit this enzyme.

Currently, there is a notable absence of published scientific literature detailing direct binding assays or functional studies of this compound with dopamine D1 or D4 receptors. While the broader class of indole alkaloids, to which this compound belongs, has been a source of compounds with diverse pharmacological activities, specific data on this compound's affinity or efficacy at these dopaminergic subtypes is not available in peer-reviewed sources. Future research endeavors would be necessary to elucidate whether this compound acts as an agonist, antagonist, or allosteric modulator at these important CNS targets.

G Protein-Mediated Adenylyl Cyclase Activation Related to Receptor Binding

The activation of adenylyl cyclase, an enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP), is a critical downstream event following the stimulation of Gs-coupled receptors like the dopamine D1 receptor. Conversely, activation of Gi-coupled receptors, such as the dopamine D4 receptor, typically leads to the inhibition of adenylyl cyclase activity.

Structure Activity Relationship Sar Investigations

Methodologies for SAR Studies in Natural Product Derivatives

The journey to understand the SAR of a natural product derivative such as a hypothetical Melosmine analog would employ a variety of established methodologies. The initial step typically involves the isolation and characterization of the lead compound, this compound. Following this, a library of derivatives would be synthesized by modifying specific functional groups on the parent molecule.

These derivatives would then be subjected to a battery of biological assays to determine their activity. The data from these assays, when correlated with the specific structural changes, allows researchers to build a comprehensive SAR profile. Common analytical techniques used in these studies include:

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structures of the synthesized derivatives.

Computational Modeling: In silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict the biological activity of virtual compounds and guide the synthesis of the most promising derivatives.

A hypothetical SAR study on this compound might involve the synthesis of analogs with variations in the substitution patterns on its aromatic rings or modifications to its core heterocyclic structure. The biological activities of these analogs would then be compared to that of the parent this compound to deduce key structural requirements for activity.

SAR of Isoquinoline (B145761) Alkaloids and Dibenzoquinoline Scaffolds

As this compound is an isoquinoline alkaloid, its SAR can be contextualized within the broader understanding of this extensive class of compounds. Isoquinoline alkaloids exhibit a wide range of biological activities, and their SAR has been extensively studied.

The dibenzoquinoline scaffold, a core component of many isoquinoline alkaloids, is known to be a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. The planarity of this scaffold is often crucial for intercalation with DNA or for fitting into the active sites of enzymes.

Key structural features that are often manipulated in SAR studies of isoquinoline alkaloids include:

Substitution on the Aromatic Rings: The presence, position, and nature of substituents (e.g., hydroxyl, methoxy (B1213986), methyl groups) on the aromatic rings can significantly influence potency and selectivity.

Quaternary Nitrogen: The presence of a positively charged quaternary nitrogen atom can be critical for electrostatic interactions with biological targets.

Stereochemistry: For chiral alkaloids, the stereochemistry at various centers can dramatically affect biological activity.

Without specific data for this compound, one can only speculate that its SAR would be influenced by similar structural determinants.

Influence of Structural Modifications on Biological Activity (e.g., effect of methoxy and methyl groups)

Structural modifications, even minor ones like the addition or removal of methoxy and methyl groups, can have a profound impact on the biological activity of isoquinoline alkaloids.

Methoxy Groups (-OCH₃): The presence and position of methoxy groups can influence a molecule's lipophilicity, which in turn affects its ability to cross cell membranes and its metabolic stability. Methoxy groups can also participate in hydrogen bonding with receptor sites, thereby influencing binding affinity.

Methyl Groups (-CH₃): The addition of methyl groups can have several effects. They can increase lipophilicity and also introduce steric hindrance, which might either enhance or decrease binding to a target, depending on the topography of the binding site. N-methylation is a common feature in isoquinoline alkaloids and often plays a crucial role in their pharmacological activity.

A hypothetical study on this compound could explore how demethylation or the introduction of additional methoxy groups at various positions on its scaffold would alter its biological profile.

Table 1: Hypothetical Influence of Functional Groups on this compound Activity

| Functional Group Modification | Potential Effect on Biological Activity | Rationale |

| Addition of Methoxy Group | Increased lipophilicity, potential for new hydrogen bond interactions. | May enhance membrane permeability and receptor binding. |

| Removal of Methoxy Group | Decreased lipophilicity, loss of hydrogen bond interactions. | May reduce membrane permeability and receptor binding. |

| Addition of Methyl Group | Increased lipophilicity, potential for steric hindrance. | Could improve membrane transport or alter binding specificity. |

| Removal of Methyl Group | Decreased lipophilicity, removal of steric bulk. | May change binding mode or increase accessibility to the active site. |

This table is illustrative and not based on experimental data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Approaches

QSAR is a computational methodology that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by calculating various molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.

A typical QSAR study involves the following steps:

Data Set Preparation: A series of compounds with known biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For this compound, a QSAR study would require a dataset of its derivatives with measured biological activities. The resulting QSAR model could then be used to predict the activity of new, unsynthesized this compound analogs, thereby prioritizing synthetic efforts.

Ligand-Receptor Interaction Hypotheses

Understanding how a ligand like this compound interacts with its biological receptor at a molecular level is a key goal of SAR studies. This is often investigated using computational techniques like molecular docking.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. These simulations can reveal key interactions, such as:

Hydrogen Bonds: Interactions between hydrogen bond donors and acceptors on the ligand and receptor.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and receptor.

Electrostatic Interactions: Attractions or repulsions between charged groups.

Pi-Pi Stacking: Interactions between aromatic rings.

Based on the docking results, a ligand-receptor interaction hypothesis can be formulated. This hypothesis can then be tested experimentally through site-directed mutagenesis of the receptor or by synthesizing new ligands designed to probe specific interactions. In the absence of a known biological target for this compound, any discussion of its ligand-receptor interactions remains purely speculative.

Analytical Chemistry Methodologies for Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to the structural elucidation of melosmine, providing detailed information about its atomic composition and connectivity. The structure of this compound, along with other alkaloids, has been determined through comprehensive analyses of its spectroscopic data nih.govnih.govresearchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon-¹³ (¹³C) signals of the molecule nih.govnih.govresearchgate.net. Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are used to establish long-range ¹H-¹³C correlations, which are essential for confirming the placement of substituents on the alkaloid's core structure nih.gov. For instance, HMBC analysis can confirm the position of a methoxy (B1213986) group on the A ring by showing correlations between specific protons and carbons nih.gov. The complete and unequivocal NMR data for this compound have been reviewed and revised based on detailed 1D and 2D NMR analyses nih.govnih.govresearchgate.net.

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for this compound Note: The complete and revised NMR data are available in the supplementary materials of the cited research. nih.gov

| Position | δC (ppm) | δH (ppm, J in Hz) |

|---|---|---|

| 3 | 137.9 | - |

| 4 | - | 7.74 |

| 4a | 127.2 | - |

| 5 | 142.2 | - |

| 8a | 116.9 | - |

Mass spectrometry (MS) is used in conjunction with NMR to confirm the molecular weight and formula of this compound and to study its fragmentation patterns nih.govnih.govresearchgate.net. Techniques like low-resolution mass spectrometry (LR-MS) with electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI) are utilized nih.gov. More advanced techniques such as tandem mass spectrometry (MS/MS) provide detailed information about the molecule's structure by analyzing the fragmentation of a selected ion nih.govunpad.ac.id. For example, the MS/MS spectrum of a protonated molecule can reveal a fragmentation pathway consistent with isoquinoline-derived alkaloids, which helps in confirming the core structure of this compound nih.gov. Liquid chromatography tandem mass spectrometry (LC-MS/MS) has also been employed to identify this compound in plant extracts by comparing retention times, exact masses (m/z), and MS/MS fragmentation patterns with known data unpad.ac.id.

Challenges in Structural Assignment and Data Refinement

The structural assignment of natural products like this compound is not always straightforward and can be subject to revision as analytical techniques improve and more rigorous data is collected.

In the scientific literature, the NMR data for this compound has been specifically revised to correct for previous ambiguities and incomplete records nih.govnih.govresearchgate.netsciprofiles.comresearchgate.netdntb.gov.uaresearchgate.net. Initial reports of spectroscopic data for some alkaloids can be incomplete, leading to potential misinterpretations of the structure. Later studies, employing extensive 1D and 2D NMR analyses, have provided complete and unequivocal assignments for this compound, thereby refining the collective scientific understanding of this compound nih.govnih.govresearchgate.net. This process of data revision is crucial for ensuring the accuracy of structural databases and for supporting further research into the compound's properties and activities.

Chromatographic Separation Techniques (e.g., classical chromatography)

The isolation of this compound from its natural sources, such as the bark of Guatteria olivacea or Guatteria melosma, is achieved through various chromatographic methods nih.govresearchgate.netresearchgate.netchemistry-chemists.com. Classical chromatography techniques are frequently employed for the fractionation and purification of the crude plant extracts nih.govresearchgate.netsciprofiles.com. This typically involves column chromatography using a stationary phase like silica gel, with a mobile phase consisting of a gradient of solvents, such as a mixture of dichloromethane and methanol researchgate.net. This process separates the complex mixture of phytochemicals into different fractions, allowing for the isolation of individual alkaloids, including this compound, for subsequent structural elucidation and biological evaluation researchgate.netcore.ac.ukcolumn-chromatography.com.

Theoretical and Computational Chemistry Studies

Molecular Docking Analyses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding affinity and interaction patterns of ligands with proteins.

Molecular docking studies have been employed to investigate the binding affinities of melamine (B1676169) and its structural analogues with various proteins, offering insights into its toxicological profile. One study explored the interaction of melamine with the calcium-sensing receptor (CaSR), a protein implicated in nephrotoxicity. The results indicated that while melamine can bind to CaSR, its analogue, cyanuric acid, and the melamine-cyanurate complex exhibit even greater binding affinities, suggesting a molecular basis for the enhanced toxicity observed when these compounds are co-ingested researchgate.net.

Another investigation focused on the interaction of melamine with proteins central to oxidative stress, namely Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) and succinate dehydrogenase nih.gov. The docking calculations revealed favorable binding energies, indicating a strong binding affinity of melamine to these proteins nih.gov. These findings suggest a potential mechanism for melamine-induced oxidative stress.

An in silico toxicology study utilized a ligand-protein docking method called INVDOCK to screen for potential protein targets of melamine and its metabolite, cyanuric acid. This approach identified 23 potential target proteins for melamine, highlighting nephrotoxicity and lung toxicity as significant risks researchgate.netnih.gov. The predicted binding interactions provide a foundation for understanding the broader biological effects of melamine exposure.

| Ligand | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Melamine | NRF2 (targeting Lys516) | -7.01 |

| Melamine | NRF2 (targeting Glu524) | -7.29 |

| Melamine | Succinate Dehydrogenase | -5.45 |

| Succinate | Succinate Dehydrogenase | -5.18 |

| Melamine Cyanurate | Calcium-Sensing Receptor (CaSR) | Higher than Melamine |

For instance, in the docking analysis of melamine with NRF2, specific interactions with key residues were identified. The docked conformation of the melamine-NRF2 complex targeting the Lys516 residue showed binding near the DLG motif, which is crucial for the interaction of NRF2 with its repressor, Keap1 nih.gov. Similarly, the highest energy docked conformation, targeting Glu524, indicated binding within the zipper domain of NRF2 nih.gov. These specific interactions can disrupt the normal function of the protein, leading to downstream biological effects. The binding of melamine to succinate dehydrogenase was also analyzed, revealing interactions that could potentially inhibit the enzyme's activity nih.gov.

Three-Dimensional (3D) Structural Modeling of Enzymes and Ligand Binding

Three-dimensional structural modeling of enzymes is a critical step in understanding their function and in performing structure-based drug design. When an experimental structure of a target protein is unavailable, homology modeling can be used to generate a 3D model based on the known structure of a related protein nih.gov. Once a 3D model of the enzyme is obtained, it can be used for molecular docking studies to predict how a ligand, such as melamine, might bind nih.govresearchgate.net.

While specific studies detailing the de novo 3D modeling of an enzyme for the purpose of docking with melamine are not prominent, the general workflow is well-established. Such a study would involve identifying a suitable template structure, aligning the target protein's sequence to the template, building the 3D model, and then validating its quality before proceeding with docking simulations researchgate.netnih.gov. This approach allows for the investigation of potential interactions between melamine and proteins for which experimental structures have not yet been determined.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Mechanistic Insights (General Application)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules, providing deep mechanistic insights into chemical reactions rsc.org. DFT has been applied to study melamine and its derivatives in various contexts. For example, DFT calculations were used to investigate the molecular geometry and vibrational frequencies of a novel Zn(II) complex containing melamine mdpi.com.

In another study, a combination of scanning tunneling microscopy, atomic force microscopy, and DFT was used to elucidate the chemical activation of a single melamine molecule on a copper surface, involving tautomerization followed by metalation acs.org. Computer simulations have also been used to explore the reaction mechanisms of melamine with reactive solvents, with calculated reaction enthalpies helping to determine the most likely reaction pathways vot.pl. Furthermore, DFT has been employed as a screening tool to predict the degradation of polyester-melamine coatings by identifying sites prone to electrophilic and nucleophilic attack nih.gov. These studies highlight the power of quantum chemical calculations in understanding the fundamental chemical behavior of melamine.

Computational Approaches for Predictive Biological Activity

Computational methods are increasingly used to predict the biological activity of chemical compounds, a field often referred to as Quantitative Structure-Activity Relationship (QSAR) modeling bio-hpc.eu. These approaches build mathematical models that correlate the chemical structure of a compound with its biological effect. For melamine, computational approaches have been primarily focused on predicting its toxicity.

The in silico study that identified potential protein targets of melamine is a prime example of using computational methods to predict biological activity researchgate.netnih.gov. By docking melamine against a library of proteins, the study predicted potential toxicities, such as nephrotoxicity and lung toxicity, which are consistent with some experimental observations researchgate.net. Such predictive models are invaluable for the early-stage hazard identification of chemicals, potentially reducing the need for extensive animal testing nih.gov. The development of robust predictive models requires large datasets of compounds with known activities and sophisticated machine learning algorithms to identify the complex relationships between chemical structure and biological response nih.gov.

Future Directions in Melosmine Research

Elucidation of Complete Biosynthetic Pathways

A fundamental aspect of understanding any natural product is deciphering its biosynthetic origin. For melosmine, future research would need to focus on identifying the producing organism, likely a plant or microorganism, and subsequently elucidating the enzymatic steps involved in its formation. Techniques such as isotopic labeling studies, where precursors labeled with stable isotopes are fed to the producing organism, can trace the metabolic fate of atoms into the final this compound structure.

Furthermore, the advent of genomics and transcriptomics offers a powerful approach. By sequencing the genome of the source organism, researchers can identify gene clusters that are predicted to be involved in secondary metabolite biosynthesis. mdpi.com Heterologous expression of these candidate genes in a more tractable host organism, such as Escherichia coli or Saccharomyces cerevisiae, can confirm their function and allow for the in vitro reconstitution of the biosynthetic pathway. mdpi.com This approach has been successfully used to unravel the biosynthetic pathways of other complex alkaloids. mdpi.com

Comprehensive Investigation of Molecular Targets and Pathways

Understanding the biological activity of this compound necessitates the identification of its molecular targets and the signaling or metabolic pathways it modulates. Initial in vitro screenings against a panel of known biological targets, such as enzymes and receptors, could provide preliminary clues.

A more comprehensive and unbiased approach involves chemical proteomics and affinity-based protein profiling. In these methods, a this compound-derived probe is used to capture its interacting proteins from a cell lysate. Subsequent identification of these proteins by mass spectrometry can reveal direct molecular targets.

Furthermore, transcriptomic and proteomic analyses of cells or organisms treated with this compound can provide a global view of the cellular response. By observing which genes and proteins are up- or down-regulated, researchers can infer the affected biological pathways. For instance, studies on other compounds have successfully used such approaches to identify their influence on pathways like the TLR4/MyD88-dependent pathway. nih.gov

Advanced Synthetic Methodologies for Analogue Generation

The synthesis of this compound analogues is crucial for establishing structure-activity relationships (SAR) and optimizing its potential therapeutic properties. Future research in this area would involve the development of efficient and flexible total syntheses of the this compound scaffold. This would not only confirm its structure but also provide a platform for generating a library of derivatives.

Modern synthetic strategies, such as C-H activation, photoredox catalysis, and flow chemistry, could be employed to streamline the synthesis and enable the rapid diversification of the core structure. researchgate.net The synthesis of various derivatives, including alkylated and acylated forms, would allow for a systematic exploration of how different functional groups impact biological activity. nih.gov The synthesis of analogues has been instrumental in understanding the biological activity of other complex natural products like manzamine A. nih.gov

Application of Integrated Omics Approaches in Chemical Biology

A systems-level understanding of this compound's biological effects can be achieved through the application of integrated omics technologies. nih.gov This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the molecular changes induced by the compound. nih.govyoutube.com

For example, by correlating changes in gene expression (transcriptomics) with alterations in protein levels (proteomics) and metabolite concentrations (metabolomics) in this compound-treated samples, researchers can build detailed models of its mechanism of action. nih.gov This multi-omics approach can reveal not only the direct targets but also the downstream consequences of their modulation, providing a holistic view of the compound's biological impact. frontiersin.org Such integrated approaches are becoming increasingly important in modern drug discovery and chemical biology. mayoclinic.org

Exploration of New Biological Roles and Pharmacological Potentials

The initial discovery of any natural product often reveals only a fraction of its biological activities. A broad and systematic screening of this compound against a wide array of biological assays is essential to uncover its full pharmacological potential. This could include screens for antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. mdpi.commdpi.com

The exploration of novel biological activities can be guided by the structural features of this compound. For instance, similarities to known bioactive compounds could suggest potential therapeutic areas. Furthermore, investigating its effects in various disease models, both in vitro and in vivo, will be critical to validating any initial screening hits and understanding its potential for therapeutic development. The discovery of novel biological activities for compounds like allosamidins has opened up new avenues for their application. nih.gov

Development of Sustainable Synthesis and Production Methods

As research into this compound progresses, the development of sustainable methods for its production will become increasingly important. If the natural source is scarce or difficult to cultivate, chemical synthesis or biotechnological production methods will be necessary.

Green chemistry principles should be applied to any synthetic route to minimize waste and the use of hazardous reagents. jewe.irjewe.ir This could involve the use of environmentally benign solvents, catalytic reactions, and energy-efficient processes. specchemonline.com

Alternatively, once the biosynthetic pathway is elucidated, metabolic engineering of a microbial host could enable the sustainable and scalable production of this compound through fermentation. researchgate.net This approach, which has been successfully applied to other valuable natural products, offers a renewable and environmentally friendly alternative to traditional chemical synthesis. rsc.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.